molecular formula C20H13BrN2O3 B2621135 2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-45-5

2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2621135
CAS No.: 851411-45-5
M. Wt: 409.239
InChI Key: WQIXWLCDRPZGDU-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of specific protein kinases. Its core research value lies in its application as a chemical probe for dissecting intracellular signaling pathways , particularly those implicated in cell proliferation, survival, and migration. The chromenopyridinone scaffold of this compound is engineered to achieve high affinity and selectivity, making it a valuable tool for target validation and mechanistic studies in oncology research . Researchers utilize this compound to investigate the pharmacological inhibition of its target kinases in various cellular and in vivo disease models, providing critical insights for the development of novel therapeutic agents . Its mechanism involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing phosphorylation of downstream substrate proteins and effectively halting the signaling cascade.

Properties

IUPAC Name

2-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c1-11-10-16(23-19(24)12-6-2-4-8-14(12)21)22-18-13-7-3-5-9-15(13)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIXWLCDRPZGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyridine Core: This step involves the cyclization of appropriate starting materials to form the chromeno-pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction. This is typically carried out using amine derivatives and coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of closely related compounds:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Notable Properties
2-Bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (Target) C₂₀H₁₃BrN₂O₃ 421.24 Chromeno[4,3-b]pyridine 2-Bromo-benzamide; 4-methyl-5-oxo High planarity; potential kinase inhibition
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide C₂₄H₁₇N₃O₅ 427.40 Chromeno[4,3-b]pyridine 2,5-Dioxopyrrolidinyl-benzamide Enhanced solubility; possible protease binding
5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide C₂₀H₁₃BrN₄O₂ 439.25 Pyrimido[1,2-a]benzimidazole 5-Bromo-2-methoxybenzamide; 3-cyano Electrophilic cyanide group; DNA intercalation
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₁₈H₁₄BrN₃O₂S 424.29 Thieno[3,4-c]pyrazole 4-Bromo-benzamide; 4-methylphenyl Sulfur-containing core; metabolic stability
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide C₂₁H₁₄BrNO₃ 420.25 4H-Chromen-4-one 4-Bromo-benzamide; 2-phenyl Simpler chromene core; fluorescence properties
2.2 Key Differences and Implications

Core Structure Variations: The chromeno[4,3-b]pyridine core in the target compound provides a fused heteroaromatic system, enhancing π-π stacking interactions compared to the thieno[3,4-c]pyrazole in (sulfur reduces planarity) or the 4H-chromen-4-one in (lacks pyridine nitrogen for hydrogen bonding).

In contrast, 4-bromo substituents (e.g., ) allow for more linear interactions with hydrophobic residues. Functional Groups: The 2,5-dioxopyrrolidinyl group in improves solubility but may reduce membrane permeability compared to the bromine in the target compound. The methoxy group in enhances electron-donating effects, altering redox properties.

Biological Relevance: Compounds with chromeno-pyridine cores (target, ) are often explored as kinase inhibitors due to their structural resemblance to ATP-binding sites. The thieno-pyrazole in and pyrimido-benzimidazole in are associated with antimicrobial and anticancer activities, respectively, owing to their heteroatom-rich frameworks.

Biological Activity

Overview

2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound belonging to the class of chromeno[4,3-b]pyridines. Its unique structure, characterized by a bromine atom, a benzamide group, and a chromeno-pyridine core, positions it as a significant candidate in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromeno-Pyridine Core : This step includes cyclization using strong acids or bases under elevated temperatures.
  • Amidation : The benzamide group is formed through an amidation reaction using amine derivatives and coupling agents like EDCI or DCC in the presence of a base.

Antimicrobial Activity

Research indicates that compounds with chromeno[4,3-b]pyridine motifs exhibit notable antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit specific enzymes involved in microbial growth .

Anticancer Properties

Studies have highlighted the potential anticancer effects of chromeno derivatives. For instance, certain derivatives have demonstrated cytotoxic activity against cancer cell lines by inducing apoptosis through the modulation of key signaling pathways . The mechanism often involves the inhibition of topoisomerases or other enzymes critical for DNA replication and repair.

Enzyme Inhibition

The compound may act as an enzyme inhibitor or receptor modulator. It has been investigated for its inhibitory effects on monoamine oxidase (MAO), which is relevant in neurodegenerative diseases such as Alzheimer’s . The IC50 values for some derivatives indicate potent inhibitory activity against MAO A and B, showcasing their potential as neuroprotective agents.

Case Studies and Research Findings

  • Antimicrobial Study : A derivative similar to this compound was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .
  • Cytotoxicity Assay : In vitro tests on human cancer cell lines revealed that compounds with similar structures had IC50 values ranging from 10 to 50 µM, indicating significant cytotoxicity .
  • Neuroprotective Effects : A study demonstrated that a related compound improved cell viability in SH-SY5Y neuroblastoma cells subjected to oxidative stress, suggesting its potential role in treating neurodegenerative conditions .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Binding : The compound may bind to specific enzymes or receptors, inhibiting their activity.
  • Signal Pathway Modulation : It may influence various signaling pathways associated with cell proliferation and apoptosis.

Q & A

Q. Key Optimization Parameters :

  • Temperature control during cyclization to avoid side reactions.
  • Use of inert atmosphere for bromination to prevent oxidation.
  • Purity assessment via TLC or HPLC after each step .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
A combination of techniques is essential for structural confirmation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the chromeno-pyridine scaffold (e.g., aromatic protons at δ 7.0–8.5 ppm) and the bromobenzamide moiety (characteristic splitting patterns for ortho-substituted bromine) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the chromeno-pyridine region .
  • Mass Spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT) for ambiguous assignments .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:
Discrepancies in X-ray data (e.g., bond lengths, thermal parameters) often arise from disorder or twinning. Mitigation strategies include:

Software Tools : Use SHELXL for iterative refinement, leveraging constraints for disordered regions (e.g., fixing bond lengths of aromatic rings) .

Validation Metrics : Check R-factors (<5%), ADP (atomic displacement parameter) consistency, and Ramachandran plots for steric clashes .

Data Collection : Optimize resolution (<1.0 Å) and redundancy to improve electron density maps .

Case Example : If the chromeno-pyridine core shows positional disorder, apply PART instructions in SHELXL to model alternative conformations .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate bioactivity?

Answer:
Focus on modifying substituents to probe pharmacological relevance:

Core Modifications :

  • Replace the chromeno-pyridine oxygen with sulfur to assess heteroatom effects on receptor binding .
  • Vary methyl groups at position 4 to study steric interactions .

Benzamide Variations :

  • Substitute bromine with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects .

Assay Selection :

  • Use cellular transrepression/transactivation assays (e.g., NF-κB inhibition) for anti-inflammatory activity profiling .
  • Validate in whole-blood cytokine inhibition models to mirror physiological conditions .

Data Analysis : Correlate IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify key binding residues .

Basic: What is the reactivity profile of the bromine substituent in nucleophilic substitution reactions?

Answer:
The ortho-bromine in the benzamide moiety is susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions:

  • Reagents : Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).
  • Catalysis : Add Cu(I) or Pd(0) for Ullmann or Buchwald-Hartwig coupling to install aryl amines .
  • Competing Reactions : Monitor for elimination (dehydrohalogenation) at elevated temperatures .

Example : Substitution with piperazine yields derivatives with enhanced solubility for pharmacokinetic studies .

Advanced: What challenges arise in purity analysis, and how can they be addressed?

Answer:
Common issues include:

  • Impurity Source : Residual solvents (e.g., DMF) or unreacted intermediates (chromeno-pyridine precursors).
  • Analytical Methods :
    • HPLC-PDA/MS : Use gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to separate closely eluting impurities .
    • Elemental Analysis : Verify bromine content (±0.3% deviation from theoretical) to confirm stoichiometry .
  • Mitigation :
    • Recrystallize from ethanol/water mixtures to remove polar impurities.
    • Employ preparative TLC for small-scale purification of reaction byproducts .

Advanced: How can in silico modeling predict metabolic stability?

Answer:
Computational approaches include:

ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism sites (e.g., oxidation at the chromeno-pyridine methyl group) .

Metabolite Identification : Run molecular dynamics simulations (e.g., GROMACS) to assess glucuronidation susceptibility at the amide nitrogen .

Docking Studies : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots .

Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes) .

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